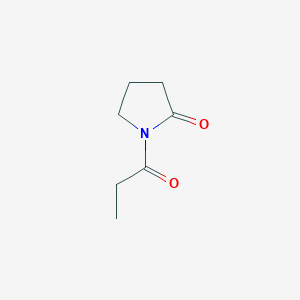

1-Propanoylpyrrolidin-2-one

Description

1-Propanoylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) backbone substituted with a propanoyl group at the nitrogen atom. This structure confers unique physicochemical properties, including moderate polarity and solubility in organic solvents, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry.

Properties

CAS No. |

77015-41-9 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-propanoylpyrrolidin-2-one |

InChI |

InChI=1S/C7H11NO2/c1-2-6(9)8-5-3-4-7(8)10/h2-5H2,1H3 |

InChI Key |

MNRCYXHUPGJXOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CCCC1=O |

Origin of Product |

United States |

Preparation Methods

1-Propanoylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates . Industrial production methods often utilize air-stable and low-cost copper salts as promoters, along with non-poisonous and cost-effective oxidants like Oxone .

Chemical Reactions Analysis

1-Propanoylpyrrolidin-2-one undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives, although specific conditions and reagents for this reaction are less commonly documented.

Substitution: Electrophilic substitution reactions can be performed on the pyrrolidinone ring, often using halogens like iodine.

Common reagents used in these reactions include copper salts, Oxone, and various oxidants and additives. Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .

Scientific Research Applications

1-Propanoylpyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanoylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The presence of the pyrrolidinone ring allows it to participate in multiple biochemical processes, although specific molecular targets and pathways are not extensively documented in the literature .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between 1-propanoylpyrrolidin-2-one and analogous pyrrolidinone derivatives:

Key Observations:

Chiral substituents, such as the benzyloxy group in 1-[(2S)-2-(benzyloxy)propanoyl]pyrrolidine, enable enantioselective synthesis, critical for active pharmaceutical ingredients (APIs) .

Pharmaceutical Relevance: Amino-substituted derivatives like (S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (CAS 56414-89-2) demonstrate high purity (97%) and are likely used in CNS drug development due to structural similarity to neurotransmitter analogs . Safety data for structurally related compounds (e.g., 1-[3-(2-aminoanilino)propyl]pyrrolidin-2-one, CAS 380605-16-3) emphasize the need for rigorous handling protocols, suggesting similar precautions for 1-propanoylpyrrolidin-2-one .

Synthetic Methodologies: Efficient synthesis routes for pyrrolidinone derivatives often involve solventless conditions or alumina catalysis, as seen in terpyridine synthesis . These methods may be adaptable to 1-propanoylpyrrolidin-2-one production.

Biological Activity

1-Propanoylpyrrolidin-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-Propanoylpyrrolidin-2-one is characterized by a pyrrolidine ring with a propanoyl group attached. Its molecular formula is , and it has a molecular weight of approximately 155.21 g/mol. The structural features contribute to its reactivity and biological activity.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.

- Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Neurological Effects : There are indications of neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The biological effects of 1-Propanoylpyrrolidin-2-one are likely mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing synaptic transmission.

- Gene Expression Modulation : It may alter the expression of genes associated with inflammation and apoptosis.

Case Studies and Experimental Data

Several studies have explored the biological activity of 1-Propanoylpyrrolidin-2-one:

-

Antimicrobial Activity Study :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria.

- Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Cancer Cell Proliferation Inhibition :

- In vitro experiments demonstrated that 1-Propanoylpyrrolidin-2-one reduced the viability of human cancer cell lines by up to 70% at a concentration of 100 µM.

- Flow cytometry analysis showed an increase in apoptotic cells following treatment.

-

Neuroprotective Effects :

- An animal model study investigated the compound's effects on neuroinflammation.

- Treatment with 1-Propanoylpyrrolidin-2-one resulted in decreased levels of pro-inflammatory cytokines (IL-1β and TNF-α) in the brain tissue.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell viability | |

| Neuroprotective | Decreased inflammation markers |

Discussion

The biological activity of 1-Propanoylpyrrolidin-2-one highlights its potential as a therapeutic agent. The compound's ability to inhibit microbial growth and cancer cell proliferation, along with its neuroprotective effects, positions it as a candidate for further pharmacological exploration. However, more comprehensive studies are necessary to fully elucidate its mechanisms of action and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.